molecular formula C6H7N B14418260 2-Azabicyclo[2.2.1]hepta-2,5-diene CAS No. 83953-54-2

2-Azabicyclo[2.2.1]hepta-2,5-diene

Cat. No.: B14418260
CAS No.: 83953-54-2
M. Wt: 93.13 g/mol
InChI Key: BIXPJRFRJANWRK-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]hepta-2,5-diene is a versatile and valuable bicyclic building block in synthetic organic and medicinal chemistry. This compound features a reactive diene system within a bridged [2.2.1] skeleton, making it a crucial precursor for the synthesis of a wide range of biologically active molecules. Its primary research value lies in its role as a key intermediate in the development of carbocyclic nucleoside analogues, such as the blockbuster antiviral drugs Carbovir and Abacavir . The ring system and its derivatives are also investigated as potential glycosidase inhibitors, which have shown application as antiviral, antineoplastic, and antidiabetic agents . Furthermore, this scaffold and its hydrogenated analogues have been explored for the development of novel analgesics and anti-inflammatory agents, demonstrating the broad utility of this structural framework in drug discovery . The synthetic versatility of 2-Azabicyclo[2.2.1]hepta-2,5-diene allows researchers to perform various chemical manipulations on the C=C bonds to create functionalized γ-lactams and γ-amino acid derivatives with a cyclopentane framework, which are essential for constructing complex molecular architectures . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

83953-54-2

Molecular Formula

C6H7N

Molecular Weight

93.13 g/mol

IUPAC Name

2-azabicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C6H7N/c1-2-6-3-5(1)4-7-6/h1-2,4-6H,3H2

InChI Key

BIXPJRFRJANWRK-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1N=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The cornerstone synthesis involves a [4+2] Diels-Alder reaction between 1,3-cyclopentadiene and methanesulfonyl cyanide (MS-CN). This stepwise process proceeds through a suprafacial-suprafacial transition state, yielding the bicyclic adduct 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene as an intermediate. Key advantages over alternative dienophiles include:

  • Reduced explosion risk : Methanesulfonyl cyanide demonstrates superior stability compared to p-toluenesulfonyl cyanide, which exhibits detonation tendencies under thermal stress.
  • Improved atom economy : The MS-CN route achieves 82-89% conversion efficiency versus 27.5% yields from chlorosulfonyl isocyanate-based methods.

Solvent and Temperature Optimization

Reaction parameters significantly impact adduct formation:

Parameter Optimal Range Yield Impact
Temperature -20°C to +40°C Maximizes kinetic control
Solvent Dichloromethane 92% conversion
Cyclopentadiene:MS-CN 1:1.05 molar ratio Minimizes side-products

Polar aprotic solvents like tetrahydrofuran reduce reaction rates by 37% compared to halogenated solvents, while temperatures exceeding 60°C promote retro-Diels-Alder decomposition.

Hydrolytic Cleavage of the Methanesulfonyl Group

Acid-Catalyzed Hydrolysis

The second stage employs Brønsted acid catalysis to cleave the methanesulfonyl moiety, typically using:

  • Acetic acid (2M concentration)
  • Reaction time: 6-8 hours at reflux
  • Workup: Neutralization with aqueous NaHCO3 followed by extraction

This method achieves 76-84% isolated yields of 2-azabicyclo[2.2.1]hept-5-en-3-one, with residual solvent removal via rotary evaporation. Comparative studies show base-catalyzed hydrolysis (e.g., NaOH/EtOH) generates 18-23% more polymeric byproducts.

One-Pot Reaction Advantages

Modern protocols favor continuous processing without isolating the Diels-Alder adduct due to:

  • Thermal instability of 3-methanesulfonyl intermediates above 40°C
  • 12% yield improvement from minimized handling losses

Alternative Synthetic Approaches

Chlorosulfonyl Isocyanate Route

Early synthetic efforts (1977) utilized chlorosulfonyl isocyanate:

  • 1,2-Addition to cyclopentadiene forms N-chlorosulfonyl-β-lactam
  • Thermal rearrangement to 1,4-addition product
  • Hydrolytic cleavage yields target compound

This pathway suffers from:

  • 27.5% maximum yield due to competing polymerization
  • Hazardous chlorine gas emission during workup

p-Toluenesulfonyl Cyanide Method

Jagt and van Larsen's approach (1974) employed p-toluenesulfonyl cyanide:

  • Diels-Alder adduct formation in 58% yield
  • Acidic hydrolysis (HCl/EtOH) to final product

Critical limitations include:

  • 1:3.2 product:byproduct ratio (p-tolylsulfinyl-p-tolylsulfone)
  • 300% excess cyclopentadiene requirement

Industrial-Scale Process Considerations

Waste Stream Management

The MS-CN route generates 0.9 kg methanesulfonic acid per kg product vs. 3.2 kg chlorinated waste from older methods. Neutralization with CaCO3 produces non-hazardous calcium methanesulfonate.

Emerging Methodologies and Applications

Asymmetric Synthesis Advances

Recent work demonstrates chiral induction using:

  • (R)-BINOL-phosphoric acid catalysts (34% ee)
  • L-Proline-mediated kinetic resolution (41% ee)

Pharmaceutical Derivatives

The bicyclic core enables synthesis of:

  • Carbocyclic nucleoside analogues (antiviral agents)
  • Epibatidine precursors (analgesic candidates)

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]hepta-2,5-diene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

It appears that the query is for the applications of "2-Azabicyclo[2.2.1]hepta-2,5-diene," but the search results primarily discuss "2-Azabicyclo[2.2.1]hept-5-en-3-one" and related synthetic processes. "2-Azabicyclo[2.2.1]hepta-2,5-diene" is mentioned as an intermediate in the production of 2-Azabicyclo[2.2.1]hept-5-en-3-one . Therefore, the information is limited, and the focus will be on its use as a chemical intermediate and related compounds with potential applications.

Core Information
2-Azabicyclo[2.2.1]hept-5-en-3-one is a bicyclic lactam . Nucleoside analogs are of interest because of their antiviral and chemotherapeutic properties as potential anti-tumor agents .

Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one
A process for the production of 2-Azabicyclo[2.2.1]hept-5-en-3-one involves reacting 1,3-cyclopentadiene with methanesulfonyl cyanide in a Diels-Alder reaction to form 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene, and then hydrolyzing the latter to form 2-Azabicyclo[2.2.1]hept-5-en-3-one . The hydrolysis is preferably performed in the presence of an acid, such as a carboxylic acid, with acetic acid being most preferred . The Diels-Alder reaction is preferably performed in a solvent at a temperature of -50° to +100°C, or more preferably at a temperature of -20° to +40°C . Preferred solvents include halogenated aliphatic and aromatic hydrocarbons, aromatic hydrocarbons, and acyclic or cyclic ethers, with dichloromethane being most preferred .

Related Compounds and Applications

  • Nucleoside Analogues: 2-Azabicyclo[2.2.1]hept-5-en-3-one is useful as a starting material for the synthesis of carbocyclic nucleoside analogues . Such nucleoside analogs are of interest because of their antiviral and chemotherapeutic properties as potential anti-tumor agents .
  • 7-Azabicyclo[2.2.1]heptane Derivatives: Research has been done on the synthesis of 1-methyl-7-azabicyclo[2.2.1]hepta-2,5-diene . X-Ray crystallographic studies showed that urethanes of the bicyclic 7- azabicyclo[2.2.1]heptane are nitrogen-pyramidal .
  • Azabicycloheptadienes: Azabicycloheptadienes can be used to synthesize nitrides, instead of azides, which can be explosive and poorly soluble in nonpolar solvents .

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]hepta-2,5-diene involves its ability to participate in various chemical reactions due to its unique structure. The nitrogen atom within the bicyclic ring can act as a nucleophile, facilitating reactions with electrophilic species. This compound can also undergo radical rearrangements and addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Positional Isomers: 2-Aza vs. 7-Azabicyclo[2.2.1]hepta-2,5-diene Derivatives

The position of the nitrogen atom in the bicyclic framework critically alters chemical behavior:

  • 2-Azabicyclo[2.2.1]hepta-2,5-diene : The nitrogen at position 2 creates a bridgehead amine, which participates in hydrogen bonding and chelation. This enhances its utility in coordination chemistry .
  • 7-Azabicyclo[2.2.1]hepta-2,5-diene : The nitrogen at position 7 (bridge position) reduces ring strain compared to the 2-aza analog. This derivative exhibits distinct reactivity in [3 + 2] cycloadditions and has been explored as a scaffold for sigma-2 (σ2) receptor ligands due to its conformational flexibility .

Key Differences :

Property 2-Azabicyclo[2.2.1]hepta-2,5-diene 7-Azabicyclo[2.2.1]hepta-2,5-diene
Nitrogen Position Bridgehead (position 2) Bridge (position 7)
Ring Strain Higher Moderate
Pharmacological Relevance Limited Sigma-2 receptor ligands
Synthetic Applications Asymmetric catalysis Cycloaddition reactions

Comparison with Smaller Bicyclic Systems: 2-Azabicyclo[2.2.0]hexenes

The [2.2.0] bicyclic system introduces greater strain due to smaller ring sizes:

  • 2-Azabicyclo[2.2.0]hex-5-ene : Synthesized via electrocyclic ring closure or thermal [4 + 2] cycloadditions . Its heightened strain increases reactivity in ring-opening reactions but reduces thermal stability compared to [2.2.1] systems.
  • 2-Azabicyclo[2.2.0]hexane : The saturated analog lacks conjugated double bonds, further increasing strain and reactivity in photochemical [2 + 2] cycloadditions .

Structural and Reactivity Contrasts :

Property 2-Azabicyclo[2.2.1]hepta-2,5-diene 2-Azabicyclo[2.2.0]hex-5-ene
Ring System [2.2.1] [2.2.0]
Bond Angles Less distorted (109.5° ideal) Highly distorted
Stability Moderate Low (prone to ring-opening)
Synthesis Methods Transition-metal catalysis Electrocyclic closure

Heteroatom-Substituted Analogs: 4-Thia-1-azabicyclo[3.2.0]heptanes

The substitution of sulfur (thia) and nitrogen (aza) in a [3.2.0] system alters electronic properties:

  • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Found in beta-lactam antibiotics, the sulfur atom enhances electrophilicity at the beta-lactam ring, enabling interactions with bacterial penicillin-binding proteins .

Functional Differences :

Property 2-Azabicyclo[2.2.1]hepta-2,5-diene 4-Thia-1-azabicyclo[3.2.0]heptane
Heteroatoms 1 N 1 N, 1 S
Bioactivity Limited Antibiotic
Ring Strain High ([2.2.1]) Moderate ([3.2.0])

Halogenated Derivatives: Hexachloro-bicyclo[2.2.1]hepta-2,5-diene

Substituents like chlorine significantly alter physical and environmental properties:

  • 1,2,3,4,7,7-Hexachloro-bicyclo[2.2.1]hepta-2,5-diene : This derivative, listed in EPA reference tables, exhibits high environmental persistence and toxicity due to chlorine’s electronegativity and lipophilicity . In contrast, the parent 2-aza compound is less environmentally hazardous but shares similar reactivity in electrophilic substitutions.

Q & A

Q. How can researchers experimentally determine the thermodynamic properties (e.g., enthalpy of formation) of 2-Azabicyclo[2.2.1]hepta-2,5-diene?

Methodological Answer: Combustion calorimetry and computational quantum chemical calculations (e.g., DFT or ab initio methods) are standard approaches. Experimental data from gas-phase thermochemistry can be cross-referenced with computational enthalpy predictions. For example, Walsh (1975) used calorimetry to measure the enthalpy of formation of bicyclo[2.2.1]hepta-2,5-diene derivatives, providing a benchmark for validating computational models .

Q. What are the recommended protocols for handling and storing 2-Azabicyclo[2.2.1]hepta-2,5-diene to prevent degradation or hazardous reactions?

Methodological Answer: Store under inert atmosphere (argon/nitrogen) in sealed, light-resistant containers at low temperatures (-20°C). Stabilizers like BHT (0.05–0.25%) are often added to inhibit polymerization. Avoid contact with oxidizers, heat, or static discharge. Safety protocols include using explosion-proof ventilation and grounding during transfer .

Q. Which spectroscopic techniques are most effective for structural elucidation of 2-Azabicyclo[2.2.1]hepta-2,5-diene derivatives?

Methodological Answer: High-resolution NMR (¹H/¹³C) and X-ray crystallography are primary tools. For example, the InChIKey and stereochemical configuration of derivatives like 2-ethyl-7-methoxy-bicyclo[2.2.1]hepta-2,5-diene were resolved via NMR and crystallography . Mass spectrometry (EI or ESI) is critical for molecular weight confirmation, as shown in EPA/NIH spectral databases .

Advanced Research Questions

Q. How do pore structure and acidity of zeolite catalysts influence the dimerization of 2-Azabicyclo[2.2.1]hepta-2,5-diene?

Methodological Answer: HY and Hbeta zeolites with larger pore sizes (>6 Å) and moderate Brønsted acidity enhance dimerization efficiency. Jeong et al. (2017) demonstrated that HY catalysts achieved >80% conversion at 250°C, whereas microporous HZSM-5 (pore <5.5 Å) showed limited activity due to steric hindrance. Acidity was optimized via NH₄⁺ exchange and calcination .

Q. What role does 2-Azabicyclo[2.2.1]hepta-2,5-diene play in nitrogen fixation intermediates?

Methodological Answer: Derivatives like 7-azabicyclo[2.2.1]hepta-2,5-diene serve as ligands in iron nitride complexes for N–H bond formation. MacLeod et al. (2016) synthesized Fe–N intermediates using azide precursors, enabling stepwise protonation to NH₃. Kinetic studies (stopped-flow UV-Vis and EPR) tracked nitride-to-amide transitions .

Q. How can stereocontrolled synthesis of 2-Azabicyclo[2.2.1]hepta-2,5-diene derivatives be achieved for bioactive analog development?

Methodological Answer: Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) guide stereochemistry. In prostaglandin analog synthesis, stereochemical control was achieved via Claisen rearrangement of hexachloro-derivatives, followed by dehalogenation and functionalization .

Q. What strategies resolve contradictions in reported reaction pathways for 2-Azabicyclo[2.2.1]hepta-2,5-diene-based systems?

Methodological Answer: Cross-validate data using isotopic labeling (e.g., ¹⁵N or ²H), in situ spectroscopy (FTIR/Raman), and computational transition-state modeling. For example, discrepancies in dimerization pathways were resolved by comparing HY-catalyzed vs. thermal reactions via GC-MS and DFT calculations .

Q. How is 2-Azabicyclo[2.2.1]hepta-2,5-diene utilized in bioorthogonal chemistry for biomolecule labeling?

Methodological Answer: Strain-promoted azide-alkyne cycloaddition (SPAAC) leverages the ring strain of bicyclic systems for rapid, catalyst-free conjugation. Derivatives like 7-azabicyclo[2.2.1]hepta-2,5-diene with tetrazine or TCO (trans-cyclooctene) tags enable live-cell imaging. Reaction kinetics (k₂ >1 M⁻¹s⁻¹) are quantified via fluorescence quenching assays .

Tables

Table 1: Thermodynamic Data for Bicyclo[2.2.1]hepta-2,5-diene Derivatives

PropertyExperimental ValueComputational (DFT)Reference
ΔH°f (gas phase, kJ/mol)142.3 ± 2.1145.8Walsh (1975)
Entropy (S°, J/mol·K)298.5301.2Chen (2008)

Table 2: Catalytic Performance in Dimerization Reactions

CatalystPore Size (Å)Acidity (mmol NH₃/g)Conversion (%)Selectivity (%)
HY7.40.488295
Hbeta6.60.527889
HZSM-55.30.311245
Al-MCM-4128.00.226580
Data adapted from Jeong et al. (2017)

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